molecular formula C9H10O2S B1581700 Mercaptoacetic acid benzyl ester CAS No. 7383-63-3

Mercaptoacetic acid benzyl ester

Cat. No.: B1581700
CAS No.: 7383-63-3
M. Wt: 182.24 g/mol
InChI Key: XTCXSNIRIUQZLY-UHFFFAOYSA-N
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Description

9)H({10})O(_2)S. It is a colorless liquid with a strong odor and is soluble in many organic solvents such as ethanol, chloroform, and ether. This compound is primarily used as a chemical reagent and intermediate in organic synthesis, particularly for protecting thiol groups.

Biochemical Analysis

Biochemical Properties

Mercaptoacetic acid benzyl ester plays a significant role in biochemical reactions, particularly in the synthesis of thioesters and thioacids. It interacts with enzymes such as β-lactamases, which are responsible for hydrolyzing β-lactam antibiotics. The interaction between this compound and β-lactamases involves the sulfur atom in the compound acting as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to the hydrolysis of the antibiotic . This interaction is crucial in understanding antibiotic resistance mechanisms and developing inhibitors for β-lactamases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of β-lactamases by forming a covalent bond with the serine residue in the enzyme’s active site . This inhibition prevents the hydrolysis of β-lactam antibiotics, thereby preserving their efficacy. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercaptoacetic acid benzyl ester is typically synthesized through the esterification of mercaptoacetic acid with benzyl alcohol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the esterification process involves mixing mercaptoacetic acid and benzyl alcohol in a molar ratio of 1:1. A catalyst, such as sulfuric acid or p-toluenesulfonic acid, is often added to speed up the reaction. The mixture is then heated to reflux for several hours until the reaction is complete. The product is purified by distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Mercaptoacetic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for thiols in organic synthesis. It helps in the selective modification of molecules.

    Biology: Employed in the synthesis of peptides and proteins where thiol protection is necessary.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of thiol-containing drugs.

    Industry: Utilized in the production of pesticides and fungicides due to its reactivity with various biological molecules.

Comparison with Similar Compounds

  • Mercaptoacetic acid methyl ester
  • Mercaptoacetic acid ethyl ester
  • Mercaptoacetic acid propyl ester

Comparison: Mercaptoacetic acid benzyl ester is unique due to its benzyl group, which provides greater steric hindrance and stability compared to its methyl, ethyl, and propyl counterparts. This makes it particularly useful in applications where a more robust protecting group is required. Additionally, the benzyl group can be easily removed under mild conditions, making it a versatile reagent in organic synthesis.

This compound stands out for its stability and ease of removal, making it a preferred choice in many synthetic applications. Its unique properties and wide range of applications underscore its importance in both research and industrial settings.

Properties

IUPAC Name

benzyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(7-12)11-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCXSNIRIUQZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330692
Record name Mercaptoacetic acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-63-3
Record name Mercaptoacetic acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 2-sulfanylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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